molecular formula C14H11BrClNO B5716250 5-bromo-2-chloro-N-(2-methylphenyl)benzamide

5-bromo-2-chloro-N-(2-methylphenyl)benzamide

Cat. No. B5716250
M. Wt: 324.60 g/mol
InChI Key: PARXBXPKBULCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-(2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-methylphenyl)benzamide involves its interaction with specific proteins in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain receptors in the body, which can have a therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application and dosage. It has been shown to have anti-inflammatory properties and can modulate the immune response in the body. It can also affect the metabolism of certain drugs and can interact with other molecules in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-chloro-N-(2-methylphenyl)benzamide in lab experiments include its unique properties and potential applications. It has been extensively studied and has shown promising results in various fields. However, its limitations include its toxicity and potential side effects, which need to be carefully considered when designing experiments.

Future Directions

There are several future directions for the use of 5-bromo-2-chloro-N-(2-methylphenyl)benzamide in scientific research. One potential application is in the development of new drugs for cancer and other diseases. It can also be used to study the role of specific proteins in the body and their interactions with other molecules. Additionally, it can be used in the development of new diagnostic tools for various diseases. Further research is needed to fully understand the potential applications and limitations of this compound.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-(2-methylphenyl)benzamide involves the reaction of 2-chloro-5-bromo-benzoic acid with 2-methylaniline in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

5-bromo-2-chloro-N-(2-methylphenyl)benzamide has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been used as a tool to study the role of certain proteins in the body and their interactions with other molecules. Additionally, it has been used in the development of new drugs for various diseases.

properties

IUPAC Name

5-bromo-2-chloro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXBXPKBULCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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